molecular formula C9H14N4S B13145378 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol

Cat. No.: B13145378
M. Wt: 210.30 g/mol
InChI Key: KQVJZAGDNWPLBW-UHFFFAOYSA-N
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Description

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by the presence of an amino group at the 4th position, a 1-methylcyclopentyl group at the 6th position, and a thiol group at the 2nd position of the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and bases like triethylamine or sodium hydroxide to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of 1,3,5-triazines, including this compound, may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of herbicides, pesticides, and polymer stabilizers.

Mechanism of Action

The mechanism of action of 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(1-methylcyclopentyl)-1,3,5-triazine-2-thiol include other 1,3,5-triazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and thiol groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H14N4S

Molecular Weight

210.30 g/mol

IUPAC Name

2-amino-6-(1-methylcyclopentyl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C9H14N4S/c1-9(4-2-3-5-9)6-11-7(10)13-8(14)12-6/h2-5H2,1H3,(H3,10,11,12,13,14)

InChI Key

KQVJZAGDNWPLBW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=NC(=S)N=C(N2)N

Origin of Product

United States

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